2-methoxypyridine-4-thiol
Description
Properties
CAS No. |
1557161-72-4 |
|---|---|
Molecular Formula |
C6H7NOS |
Molecular Weight |
141.19 g/mol |
IUPAC Name |
2-methoxy-1H-pyridine-4-thione |
InChI |
InChI=1S/C6H7NOS/c1-8-6-4-5(9)2-3-7-6/h2-4H,1H3,(H,7,9) |
InChI Key |
FLJMPFDSKSSJEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=S)C=CN1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Thiolation of 2-Methoxypyridine via Nucleophilic Substitution
The most widely documented method involves introducing a thiol group at the 4-position of 2-methoxypyridine using thiolating agents. Sodium hydrosulfide (NaSH) and thiourea are commonly employed, often in the presence of oxidizing agents like hydrogen peroxide to suppress disulfide formation.
Reaction Mechanism :
-
Substitution of a Leaving Group : If the starting material is 4-chloro-2-methoxypyridine, the chloride at position 4 undergoes nucleophilic aromatic substitution (SNAr) with SH⁻ from NaSH. The methoxy group at position 2 electronically activates the ring, directing substitution to the para position.
-
Oxidation Control : Hydrogen peroxide ensures the thiol remains in its reduced form, preventing oxidation to disulfides.
Industrial Optimization :
-
Scale-Up Conditions : Reactions are conducted under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–8 hours.
-
Yield and Purity : Typical yields range from 65% to 75%, with purity exceeding 95% after distillation or recrystallization.
Thiourea-Mediated Thiolation
Thiourea serves as an alternative thiol source, particularly in laboratory settings. The process involves:
-
Formation of an Intermediate : 4-Chloro-2-methoxypyridine reacts with thiourea in ethanol under reflux, forming a thiuronium salt.
-
Hydrolysis : The salt is hydrolyzed with aqueous NaOH, yielding the thiolate anion, which is acidified to isolate the free thiol.
Advantages :
-
Thiourea is less hazardous than NaSH, simplifying handling.
-
Yields are comparable to NaSH-based methods (~70%).
Alternative Pathways and Emerging Methods
Directed C-H Functionalization
Recent advances explore metal-catalyzed C-H thiolation to bypass pre-functionalized substrates. For example:
-
Palladium Catalysis : Aryl halides or triflates at position 4 react with sulfur sources (e.g., S₈) in the presence of Pd(OAc)₂ and ligands.
-
Photoredox Catalysis : Visible-light-driven thiolation offers milder conditions but remains experimental.
Challenges :
-
Substrate specificity and catalyst cost limit industrial adoption.
Reductive Methods from Sulfur-Containing Precursors
Sulfonic acid derivatives (e.g., 4-sulfonyl-2-methoxypyridine) can be reduced to thiols using agents like lithium aluminum hydride (LiAlH₄). However, over-reduction to sulfides is a common side reaction.
Industrial-Scale Production
Continuous Flow Synthesis
Large-scale manufacturing employs continuous flow reactors to enhance heat transfer and mixing. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 90°C | Maximizes kinetics |
| Residence Time | 30 minutes | Balances conversion and by-products |
| NaSH Concentration | 1.5 M | Prevents excess reagent waste |
Purification :
-
Distillation : Effective for separating the product (boiling point ~210°C) from unreacted starting material.
-
Recrystallization : Ethanol/water mixtures yield crystals with >98% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| NaSH Substitution | 75 | 98 | High | Moderate |
| Thiourea-Mediated | 70 | 95 | Moderate | Low |
| C-H Functionalization | 50 | 90 | Low | High |
Key Findings :
-
NaSH-based methods dominate industrial production due to scalability and cost-effectiveness.
-
Thiourea is preferred in small-scale syntheses for safety.
Chemical Reactions Analysis
Types of Reactions
2-Methoxypyridine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The methoxy and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that derivatives of 2-methoxypyridine-4-thiol exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of multidrug-resistant Staphylococcus aureus .
- Anticancer Properties : The compound has been investigated for its potential role in cancer therapy. Its ability to interact with biological targets suggests it may inhibit tumor growth and induce apoptosis in cancer cells .
- Pharmaceutical Intermediates : this compound serves as an intermediate in the synthesis of various pharmaceuticals, including proton pump inhibitors like Omeprazole . This highlights its utility in drug development processes.
Material Science
- Liquid Crystalline Materials : The compound's unique molecular structure allows it to be used in the development of liquid crystalline materials, which are essential for display technologies and other applications .
- Luminescent Materials : Recent studies have explored the synthesis of luminescent mesogens based on pyridine derivatives, indicating potential applications in optoelectronic devices .
Case Studies
Mechanism of Action
The mechanism of action of 2-methoxypyridine-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
2-Methoxypyridine-4-thiol vs. 4-Methoxypyridine
- Structure : 4-Methoxypyridine lacks the thiol group, containing only a methoxy substituent at position 4 .
- Reactivity : The absence of the thiol group in 4-methoxypyridine reduces its nucleophilicity and disulfide-forming capacity.
- Applications : 4-Methoxypyridine is primarily a building block in organic synthesis, whereas this compound’s thiol group enables participation in redox reactions and metal coordination .
This compound vs. 4-Methoxythiophenol
- Structure: 4-Methoxythiophenol (C₆H₄(OCH₃)SH) features a benzene ring with methoxy and thiol groups .
- Electronic Effects: The pyridine nitrogen in this compound introduces electron-withdrawing effects, lowering electron density at the thiol compared to the benzene-based 4-methoxythiophenol.
- Solubility: The pyridine derivative is more polar and water-soluble than 4-methoxythiophenol, which is lipophilic .
This compound vs. 2-Isothiocyanato-4-methylpyridine
- Functional Groups : The latter replaces the thiol with an isothiocyanate (-NCS) group and adds a methyl group at position 4 .
- Reactivity : Isothiocyanate groups react with amines to form thioureas, while thiols participate in disulfide bonds or metal chelation.
- Applications : 2-Isothiocyanato-4-methylpyridine is used in bioconjugation, whereas this compound is suited for catalysis or drug design .
Physicochemical Properties
| Compound | Key Functional Groups | Aromatic System | Polarity | Reactivity Highlights |
|---|---|---|---|---|
| This compound | -OCH₃, -SH | Pyridine | High | Nucleophilic thiol, redox-active |
| 4-Methoxypyridine | -OCH₃ | Pyridine | Moderate | Base catalysis, hydrogen bonding |
| 4-Methoxythiophenol | -OCH₃, -SH | Benzene | Low | Electrophilic substitution |
| 2-Isothiocyanato-4-methylpyridine | -NCS, -CH₃ | Pyridine | Moderate | Amine coupling, crosslinking |
Biological Activity
2-Methoxypyridine-4-thiol is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, synthesizing findings from various research studies.
Chemical Structure
This compound possesses a pyridine ring substituted with a methoxy group and a thiol group. Its molecular formula is .
Biological Activities
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has shown that compounds containing pyridine and thiol groups exhibit significant antimicrobial properties. For instance, derivatives of pyridine have been investigated for their effectiveness against various bacterial strains, including those resistant to conventional antibiotics.
- Case Study: A study evaluating the antibacterial efficacy of pyridine derivatives found that specific analogs exhibited potent activity against Escherichia coli and Staphylococcus aureus, suggesting that this compound could be a candidate for further development as an antimicrobial agent .
2. Enzyme Inhibition
Enzymatic assays have demonstrated that this compound may inhibit certain enzymes involved in critical biological pathways.
- Mechanism: The compound has shown potential as a PI3K inhibitor, with studies indicating an IC50 value in the nanomolar range, highlighting its potency in disrupting signaling pathways associated with cancer progression .
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| This compound | ~3.6 | PI3Kα |
| Thiazolo[5,4-b]pyridine | ~4.0 | PI3Kα |
| Other Pyridine Derivatives | Varies | Various Enzymes |
3. Antioxidant Properties
The presence of the thiol group in this compound may contribute to its antioxidant capabilities, which are crucial for mitigating oxidative stress in biological systems.
- Research Finding: Studies have indicated that thiols can scavenge free radicals and reduce oxidative damage, which is linked to various diseases including cancer and neurodegenerative disorders .
The mechanisms through which this compound exerts its biological effects involve:
- Reactive Sulfur Species: The thiol group can participate in redox reactions, potentially influencing cellular signaling pathways.
- Enzyme Binding: Molecular docking studies suggest that the compound can effectively bind to target enzymes, altering their activity and thus impacting biological processes .
Case Studies
Several studies have explored the biological activity of this compound and related compounds:
- Antibacterial Efficacy: A comparative study on pyridine derivatives demonstrated that those with thiol functionalities had enhanced activity against resistant bacterial strains, indicating a potential role for this compound in antibiotic development .
- Cancer Research: Investigations into the inhibition of PI3K pathways revealed that derivatives of methoxypyridines could serve as lead compounds for cancer therapeutics due to their selective inhibitory action .
Q & A
Q. What are the recommended synthesis routes for 2-methoxypyridine-4-thiol, and how can reaction conditions be optimized?
Methodological Answer:
- Nucleophilic Substitution : Start with a pyridine derivative (e.g., 4-chloropyridine) and introduce the methoxy group via a methoxylation reaction using sodium methoxide under anhydrous conditions .
- Thiol Introduction : Use a thiolation agent (e.g., thiourea or H₂S) to substitute a leaving group (e.g., halogen) at the 4-position. Optimize reaction time and temperature (e.g., 80°C for 2 hours, as seen in analogous syntheses) to maximize yield .
- Purification : Employ column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol to isolate the product. Monitor purity via HPLC or NMR .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, flame-retardant lab coats, and EN 374-compliant gloves to prevent skin contact. Respiratory protection (e.g., N95 masks) is advised if aerosolization is possible .
- Ventilation : Work in a fume hood to mitigate inhalation risks, as combustion may release toxic fumes (e.g., SOₓ) .
- Spill Management : Neutralize accidental releases with inert absorbents (e.g., vermiculite) and dispose of waste per local regulations .
Q. How should researchers address gaps in toxicity and ecological data for this compound?
Methodological Answer:
- Precautionary Principle : Assume potential toxicity due to structural analogs (e.g., thiol-containing compounds) and implement strict exposure controls .
- In Silico Predictions : Use tools like EPA EPI Suite or OECD QSAR Toolbox to estimate acute toxicity and biodegradability in lieu of empirical data .
- Pilot Testing : Conduct small-scale ecotoxicity assays (e.g., Daphnia magna immobilization tests) to assess environmental impact .
Advanced Research Questions
Q. What spectroscopic techniques are most effective for characterizing this compound and validating its purity?
Methodological Answer:
- NMR Analysis : Use ¹H/¹³C NMR to confirm the methoxy (-OCH₃) and thiol (-SH) group positions. Compare chemical shifts with structurally similar compounds (e.g., 4-methoxypyridine: δ ~3.8 ppm for -OCH₃) .
- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (C₆H₇NOS: theoretical MW 141.19 g/mol) and detect impurities .
- FT-IR : Identify characteristic peaks for S-H (~2550 cm⁻¹) and C-O-C (~1250 cm⁻¹) stretching vibrations .
Q. How can computational modeling aid in predicting the reactivity and stability of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA is recommended .
- Degradation Pathways : Simulate hydrolysis or oxidation pathways (e.g., methoxy group demethylation) using molecular dynamics (MD) to assess stability under varying pH/temperature .
Q. What strategies resolve contradictions in literature data regarding the compound’s applications in catalysis or medicinal chemistry?
Methodological Answer:
- Meta-Analysis : Compare studies using shared parameters (e.g., reaction solvents, catalyst loadings) to identify outliers. For example, discrepancies in catalytic efficiency may arise from solvent polarity effects .
- Reproducibility Studies : Replicate key experiments (e.g., Suzuki-Miyaura coupling) under controlled conditions to validate claims .
- Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., replacing -SH with -SCH₃) to isolate contributing factors to bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
